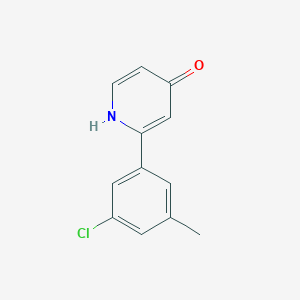
4-(Naphthalen-2-yl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Naphthalen-2-yl)nicotinic acid, or 4-NNA, is a synthetic derivative of nicotinic acid that is widely used in scientific research for its biochemical and physiological effects. 4-NNA is a lipophilic compound that is soluble in organic solvents, allowing it to be used in various experiments and applications. 4-NNA has been used to study the role of nicotinic acid in various processes, such as cell signaling, gene expression, and drug metabolism. The purpose of
科学的研究の応用
4-NNA has been widely used in scientific research due to its ability to act as a nicotinic acid receptor agonist. It has been used to study the role of nicotinic acid in various processes, such as cell signaling, gene expression, and drug metabolism. 4-NNA has been used to study the effects of nicotinic acid on the expression of genes in various cell types, such as human embryonic kidney cells and mouse embryonic fibroblasts. It has also been used to study the effects of nicotinic acid on drug metabolism and the role of nicotinic acid in the development of certain diseases.
作用機序
The mechanism of action of 4-NNA is not fully understood. It is believed to act as a nicotinic acid receptor agonist, which means that it binds to nicotinic acid receptors and activates them. This activation of the nicotinic acid receptor results in the activation of various intracellular signaling pathways, which can lead to changes in gene expression and other biochemical and physiological effects.
Biochemical and Physiological Effects
4-NNA has been shown to have various biochemical and physiological effects. It has been shown to activate various intracellular signaling pathways, including the PI3K/Akt pathway and the MAPK pathway. Activation of these pathways can lead to changes in gene expression and other biochemical and physiological effects. 4-NNA has also been shown to increase the expression of certain genes, such as the genes involved in the regulation of cell cycle progression, cell proliferation, and apoptosis.
実験室実験の利点と制限
The main advantage of using 4-NNA in lab experiments is its ability to act as a nicotinic acid receptor agonist. This allows it to be used to study the role of nicotinic acid in various processes, such as cell signaling, gene expression, and drug metabolism. However, there are some limitations to using 4-NNA in lab experiments. It is a lipophilic compound, which means it is soluble in organic solvents, but not in water. This can make it difficult to use in aqueous solutions. Additionally, the purity of 4-NNA can be difficult to determine, which can lead to inaccurate results.
将来の方向性
There are several potential future directions for the use of 4-NNA in scientific research. It could be used to further study the role of nicotinic acid in various cellular processes, such as cell signaling, gene expression, and drug metabolism. Additionally, it could be used to study the effects of nicotinic acid on the development of certain diseases, such as cancer. Finally, it could be used to study the effects of nicotinic acid on the expression of genes involved in the regulation of cell cycle progression, cell proliferation, and apoptosis.
合成法
4-NNA is synthesized by the reaction of 2-naphthol with nicotinic acid in the presence of an acid catalyst. The reaction is carried out in aqueous solution at a temperature of 80-90°C for 1-2 hours. The resulting product is a white crystalline powder that is soluble in organic solvents. The purity of 4-NNA can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
4-naphthalen-2-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-10-17-8-7-14(15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBKHYOCHBDCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692597 |
Source


|
| Record name | 4-(Naphthalen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-68-8 |
Source


|
| Record name | 4-(Naphthalen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














